molecular formula C10H6N2O5 B1670840 4-Hydroxy-8-nitroquinoline-3-carboxylic acid CAS No. 35973-25-2

4-Hydroxy-8-nitroquinoline-3-carboxylic acid

Cat. No.: B1670840
CAS No.: 35973-25-2
M. Wt: 234.16 g/mol
InChI Key: BMIZBCVEHSUUNO-UHFFFAOYSA-N
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Description

DNA2 inhibitor C5 is a potent, competitive, and specific inhibitor of DNA2 nuclease activity. DNA2 is a multifunctional enzyme involved in DNA replication and repair, particularly in the resection of DNA ends during homologous recombination repair of double-strand breaks. DNA2 inhibitor C5 has shown promise in sensitizing cancer cells to chemotherapeutic agents by inhibiting DNA2’s nuclease, DNA-dependent ATPase, helicase, and DNA binding activities .

Preparation Methods

The synthesis of DNA2 inhibitor C5 involves several steps, starting with the preparation of 4-hydroxy-8-nitroquinoline-3-carboxylic acid. This compound is then subjected to various reaction conditions to achieve the desired inhibitor.

Chemical Reactions Analysis

DNA2 inhibitor C5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the nitro group present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

DNA2 inhibitor C5 exerts its effects by binding to a DNA-binding motif shared by the nuclease and helicase activities of DNA2. This binding inhibits the resection of stalled replication forks and reduces recombination. The compound is particularly effective in cells defective in replication fork protection, such as those with BRCA2 and BOD1L deficiencies. DNA2 inhibitor C5 also sensitizes cells to camptothecin and synergizes with poly-ADP ribose polymerase inhibitors .

Comparison with Similar Compounds

DNA2 inhibitor C5 is unique in its ability to inhibit multiple activities of DNA2, including nuclease, DNA-dependent ATPase, helicase, and DNA binding. Similar compounds include:

DNA2 inhibitor C5 stands out due to its specific inhibition of DNA2 and its potential to enhance the efficacy of existing chemotherapeutic agents.

Properties

IUPAC Name

8-nitro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-5-2-1-3-7(12(16)17)8(5)11-4-6(9)10(14)15/h1-4H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIZBCVEHSUUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189521
Record name 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35973-25-2
Record name 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002638447
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-8-nitroquinoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-8-nitroquinoline-3-carboxylic acid
Reactant of Route 3
4-Hydroxy-8-nitroquinoline-3-carboxylic acid
Reactant of Route 4
4-Hydroxy-8-nitroquinoline-3-carboxylic acid
Reactant of Route 5
4-Hydroxy-8-nitroquinoline-3-carboxylic acid
Reactant of Route 6
4-Hydroxy-8-nitroquinoline-3-carboxylic acid

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